7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is C17H11Cl2NO . It has a molecular weight of 316.19 . The InChI code for this compound is 1S/C17H12ClNO2/c1-10-14(18)8-7-12-13(17(20)21)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 316.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Complexation and Structural Studies
- Research on benzo[h]quinoline and 8-methylquinoline complexes, closely related to the specified compound, has explored their coordination chemistry with palladium(II), highlighting the potential for studying metal-ligand interactions and complexation behavior. This includes investigations into the crystal and molecular structures of such complexes, which could have implications for materials science and catalysis (Deeming, Rothwell, Hursthouse, & New, 1978).
Synthesis and Reactivity
- The synthesis and characterization of 8-methylaminoquinolinium salts highlight the diverse reactivity of quinoline derivatives, providing a foundation for developing novel chemical syntheses and materials (Hazell, Khoo, Ouyang, Rausch, & Tavares, 1998).
- Investigations into the synthesis of new series of pyridine and fused pyridine derivatives, including reactions of chlorinated pyridines, offer insights into the synthetic versatility of quinoline derivatives for creating pharmacologically active molecules or new materials (Al-Issa, 2012).
Catalysis
- Studies on chiral Pt(II)/Pd(II) pincer complexes, involving quinoline ligands, demonstrate the role of such compounds in catalytic asymmetric reactions, suggesting a potential area of application for the specified chemical in asymmetric synthesis and catalysis (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).
Material Science
- Research into the synthesis and ethylene (co-)polymerization screening of titanocene chlorides, including quinoline derivatives, points to applications in materials science, particularly in the development of new polymeric materials with tailored properties (Sun, Liu, Zhang, Zeng, Wang, & Liang, 2010).
properties
IUPAC Name |
7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-14(18)8-7-12-13(17(19)21)9-15(20-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYZSOFSUZEZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285076 | |
Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6338-22-3 | |
Record name | 6338-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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